molecular formula C11H18N2O2 B2517626 5-ethoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde CAS No. 956769-26-9

5-ethoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2517626
CAS No.: 956769-26-9
M. Wt: 210.277
InChI Key: NVZFJIYEHGFPCV-UHFFFAOYSA-N
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Description

5-ethoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C12H18N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Properties

IUPAC Name

5-ethoxy-3-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-15-11-10(7-14)9(4)12-13(11)6-8(2)3/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZFJIYEHGFPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NN1CC(C)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

    Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole derivative with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: 5-ethoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-ethoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-ethoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Its derivatives may have potential pharmacological activities and can be used in the development of new drugs.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-ethoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

5-Ethoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde, identified by its CAS number 956769-26-9, is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound through a synthesis of available research findings, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 956769-26-9

Biological Activity Overview

The pyrazole nucleus is recognized for its wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Research indicates that modifications to the pyrazole structure can significantly influence its pharmacological effects.

Pharmacological Activities

  • Anti-inflammatory and Analgesic Effects
    • Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. For instance, compounds similar to this compound have shown effectiveness in reducing inflammation in various animal models.
    • A study demonstrated that certain pyrazole derivatives exhibited comparable efficacy to indomethacin in the carrageenan-induced rat paw edema model, indicating significant anti-inflammatory activity .
  • Antimicrobial Activity
    • The antimicrobial properties of pyrazoles have been highlighted in several studies. Compounds derived from the pyrazole structure have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring enhances its antimicrobial activity .
  • Anticancer Potential
    • Emerging research suggests that pyrazole derivatives may possess anticancer properties. Some studies report that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Interference with Cell Signaling Pathways : Some studies suggest that pyrazoles can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects .

Research Findings and Case Studies

StudyFindings
Bandgar et al. (2014)Synthesized a series of pyrazole derivatives showing significant anti-inflammatory effects comparable to standard drugs like ibuprofen .
Chandra et al. (2016)Reported novel pyrazole derivatives with high activity against monoamine oxidase B (MAO-B), indicating potential for neurological applications .
Burguete et al. (2015)Investigated antimicrobial activity against E. coli and S. aureus, finding promising results from modified pyrazole compounds .

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